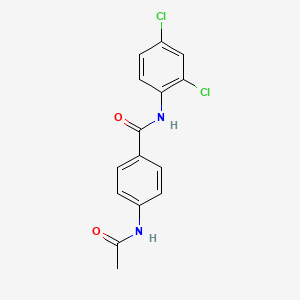

7-硝基-2-(2-噻吩基)-4H-3,1-苯并恶嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazinone derivatives, such as 7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, involves complex reactions that may include the use of catalysts like Pd/C and specific conditions to achieve the desired compounds. For instance, the use of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as catalysts has been reported in the synthesis of hydroxy-substituted 2H-1,4-benzoxazine derivatives, showcasing the versatility and complexity of the synthetic approaches used in creating benzoxazinone derivatives (Meng et al., 2009).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives, including 7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, often features a coplanar arrangement of the benzoxazin-4-one fused-ring system and attached benzene ring, with nitro groups twisted out of the plane of the attached benzene ring. This structural arrangement has implications for the compound's reactivity and physical properties. Intramolecular hydrogen bonding and intermolecular interactions, such as π–π stacking, play a crucial role in stabilizing the structure and affecting its chemical behavior (Tiekink & Wardell, 2014).

Chemical Reactions and Properties

Benzoxazinone derivatives participate in various chemical reactions that highlight their reactivity and potential application in synthesizing other complex molecules. For example, nitro-substituted benzoxazinones exhibit unique luminescence properties, which are associated with the strength of the intramolecular hydrogen bond (IHB). The position of the nitro group significantly affects the IHB strength, thereby influencing the luminescence characteristics of these compounds (Loseva et al., 1972).

科学研究应用

分子电子学

陈等人(1999 年)对具有硝胺氧化还原中心分子的研究证明了此类化合物在分子电子器件中的潜力。研究发现负微分电阻和明显的开-关峰谷比,突出了硝基苯并恶嗪酮衍生物在开发先进电子元件中的效用 (贾陈、M. 里德、A. 罗莱特、J. 图尔,1999 年).

荧光探测

朴等人(2016 年)开发了一种基于 7-硝基-1,2,3-苯并恶二唑胺部分选择性硫解的线粒体靶向荧光探针,该探针显示出优异的性能,用于研究生物功能和硫化氢在生命系统中的病理作用 (Y. L. 朴、俊李、K. C. 高、京美金、J. 李、周英尹,2016 年).

合成化学

阿尼金等人(2019 年)合成了 7-硝基-3-(硝基-NNO-偶氮氧基)[1,2,4]三唑并[5,1-c][1,2,4]三嗪-4-胺,展示了该化合物的熔点高和潜在的能量应用。这证明了硝基苯并恶嗪酮衍生物在合成具有材料科学独特性能的化合物中的作用 (O. V. 阿尼金等人,2019 年).

抗结核活性

切里安等人(2011 年)探讨了抗结核硝基咪唑的构效关系,表明硝基苯并恶嗪酮衍生物在开发结核病新疗法中的潜力。这项研究强调了此类化合物在药物化学和药物开发中的重要性 (J. 切里安等人,2011 年).

分析化学

一项专注于合成和应用具有吸电子取代基的 4H-1,2-苯并恶嗪的研究证明了该化合物作为合成含氧芳香族化合物的中间体的效用。这项研究突出了硝基苯并恶嗪酮衍生物在创建复杂有机分子中的合成多功能性 (中村聪、M. 内山、T. 大和田,2003 年).

属性

IUPAC Name |

7-nitro-2-thiophen-2-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S/c15-12-8-4-3-7(14(16)17)6-9(8)13-11(18-12)10-2-1-5-19-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYUCKBVXPCQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2-(2-thienyl)benzo[d]1,3-oxazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)